5-Chloro-1-benzothiophene-3-sulfonyl chloride

Lipophilicity LogP Drug-likeness

5-Chloro-1-benzothiophene-3-sulfonyl chloride (CAS 1158208-47-9, MFCD22391910) is a heterobifunctional benzothiophene building block bearing a sulfonyl chloride at the 3-position and a chloro substituent at the 5-position of the fused bicyclic system. With a molecular formula of C₈H₄Cl₂O₂S₂ and a molecular weight of 267.15 g·mol⁻¹, it is categorized within the benzo[b]thiophene-3-sulfonyl chloride family—a scaffold recognized as a privileged chemotype in medicinal chemistry due to its planar geometry, sulfur-centered σ-hole interactions, and capacity to serve as an indole bioisostere.

Molecular Formula C8H4Cl2O2S2
Molecular Weight 267.2 g/mol
CAS No. 1158208-47-9
Cat. No. B1377300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-benzothiophene-3-sulfonyl chloride
CAS1158208-47-9
Molecular FormulaC8H4Cl2O2S2
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl
InChIInChI=1S/C8H4Cl2O2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H
InChIKeyOCOLHKPAUQGRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-benzothiophene-3-sulfonyl chloride (CAS 1158208-47-9): Procurement-Grade Physicochemical and Structural Baseline


5-Chloro-1-benzothiophene-3-sulfonyl chloride (CAS 1158208-47-9, MFCD22391910) is a heterobifunctional benzothiophene building block bearing a sulfonyl chloride at the 3-position and a chloro substituent at the 5-position of the fused bicyclic system [1]. With a molecular formula of C₈H₄Cl₂O₂S₂ and a molecular weight of 267.15 g·mol⁻¹, it is categorized within the benzo[b]thiophene-3-sulfonyl chloride family—a scaffold recognized as a privileged chemotype in medicinal chemistry due to its planar geometry, sulfur-centered σ-hole interactions, and capacity to serve as an indole bioisostere [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and functions primarily as a sulfonylating agent for introducing the 5-chlorobenzothiophene-3-sulfonyl moiety into sulfonamide and sulfonate ester target structures .

Why 5-Chloro-1-benzothiophene-3-sulfonyl chloride Cannot Be Interchanged with In-Class Analogs: A Segue to Quantitative Differentiation


Benzothiophene-3-sulfonyl chlorides are not interchangeable commodities. The position and electronic nature of ring substituents govern both the physicochemical profile (logP, aqueous solubility) of derived sulfonamides and the intrinsic electrophilic reactivity of the –SO₂Cl group toward nucleophiles [1]. The 5-chloro substituent exerts a measurable electron-withdrawing effect (Hammett σₚ ≈ 0.23) that, when transmitted through the benzothiophene π-system, modulates the sulfonyl sulfur electrophilicity relative to the unsubstituted parent (CAS 18494-87-6) [2]. Furthermore, the regioisomeric placement of the sulfonyl chloride (3- vs. 2-position) produces a computed logP shift exceeding one full log unit, directly impacting the ADME properties of any downstream sulfonamide library members . Substituting a generic benzothiophene sulfonyl chloride without accounting for these quantifiable differences risks altering both synthetic reaction kinetics and the drug-likeness parameters of final compounds.

Quantitative Differentiation Evidence: 5-Chloro-1-benzothiophene-3-sulfonyl chloride vs. Closest Analogs


Lipophilicity Differentiation vs. Unsubstituted Parent (CAS 18494-87-6): LogP Reduction of 0.51 Units

The 5-chloro substitution on the benzothiophene core reduces the computed octanol-water partition coefficient (LogP) by 0.51 log units relative to the unsubstituted parent compound 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6). This difference is significant in medicinal chemistry optimization, where a ΔLogP of 0.5 units is typically sufficient to measurably alter membrane permeability, aqueous solubility, and plasma protein binding of derived sulfonamide analogs. [1]

Lipophilicity LogP Drug-likeness ADME Physicochemical profiling

Positional Isomer Differentiation: 3-Sulfonyl vs. 2-Sulfonyl Regioisomer LogP Difference of 1.16 Units

The regioisomeric placement of the sulfonyl chloride group on the benzothiophene core produces a profound lipophilicity difference. The 3-sulfonyl target compound exhibits a computed LogP of 3.40, whereas its 2-sulfonyl positional isomer (5-chloro-1-benzothiophene-2-sulfonyl chloride, CAS 128851-98-9) has a LogP of 4.56—a difference of 1.16 log units. This demonstrates that the 2-sulfonyl isomer is approximately 14-fold more lipophilic than the 3-sulfonyl target, a difference large enough to fundamentally alter the drug-likeness profile of derived sulfonamide libraries. [1]

Regioisomer Positional isomer LogP Sulfonamide Structural differentiation

Dual Orthogonal Reactivity: Aryl Chloride and Sulfonyl Chloride as Sequentially Addressable Handles

5-Chloro-1-benzothiophene-3-sulfonyl chloride uniquely combines two electrophilic functional groups with differential reactivity: a highly reactive sulfonyl chloride (–SO₂Cl) at the 3-position and a less reactive aryl chloride (–Cl) at the 5-position. The sulfonyl chloride reacts rapidly with amines at ambient temperature to form stable sulfonamides, while the aryl chloride remains intact and available for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . In contrast, the unsubstituted parent 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6) offers only the sulfonyl chloride handle, requiring additional synthetic steps to introduce a second functionalization site. The 5-chloro-2-methyl-3-sulfonyl analog (CAS 220432-04-2) possesses the 2-methyl group which sterically encumbers the sulfonyl chloride at the adjacent 3-position .

Orthogonal reactivity Bifunctional linker Sequential functionalization Fragment-based drug discovery PROTAC

Electronic Modulation of Sulfonyl Electrophilicity: Class-Level Kinetic Evidence from Substituted Thiophene-2-sulfonyl Chlorides

Ballistreri et al. (1981) quantitatively demonstrated that the alcoholysis rates of substituted thiophene-2-sulfonyl chlorides correlate with the electronic nature of the 5-substituent via the Hammett equation, with electron-withdrawing groups (5-Cl, 5-NO₂) reducing the rate relative to the unsubstituted (5-H) compound [1]. Although measured on the thiophene-2-sulfonyl chloride system rather than benzo[b]thiophene-3-sulfonyl chloride directly, the electronic transmission through the thiophene ring follows analogous polar effects. The 5-chloro substituent (σₚ = +0.23) is electron-withdrawing by induction, which is predicted to reduce the electrophilicity of the –SO₂Cl group relative to the unsubstituted parent and markedly relative to electron-donating substituents (e.g., 5-CH₃, σₚ = –0.17). This class-level kinetic trend carries direct implications for reaction optimization: the 5-chloro derivative will require longer reaction times or more forcing conditions for sulfonamide formation compared to the 5-methyl or unsubstituted analogs [2].

Electrophilicity Hammett equation Reaction kinetics Sulfonylation rate Substituent effect

Molecular Weight and Physicochemical Profile Differentiation for Combinatorial Library Design

The target compound occupies a distinct region of physicochemical space compared to its closest analogs. With a molecular weight of 267.15 g·mol⁻¹ and a computed polar surface area (PSA) of 34.14 Ų, it sits within fragment-like chemical space (MW < 300) while offering a balanced lipophilicity profile (LogP 3.40) [1]. In contrast, the unsubstituted parent (MW 232.71, LogP 3.91, PSA 70.76 Ų) has a substantially higher PSA due to different computational parametrization , and the 5-chloro-2-sulfonyl regioisomer (MW 267.15, LogP 4.56) is significantly more lipophilic . These differences, though individually modest, compound across a library of sulfonamide products to produce measurably distinct property distributions that influence hit rates in fragment-based screening campaigns.

Molecular weight Chemical space Library design Lead-likeness Fragment screening

Optimal Procurement and Application Scenarios for 5-Chloro-1-benzothiophene-3-sulfonyl chloride Based on Quantitative Evidence


Fragment-Based Drug Discovery: Building Block for Sulfonamide Fragment Libraries with Controlled Lipophilicity

The compound's computed LogP of 3.40 places it in an optimal lipophilicity range for fragment-based screening (typically LogP 1–4). Its 0.51-unit lipophilicity reduction relative to the unsubstituted parent (LogP 3.91) makes it preferable when designing fragment libraries where excessive lipophilicity is a known contributor to promiscuous binding and poor aqueous solubility. The dual orthogonal reactivity enables rapid generation of diverse sulfonamide fragments via amine coupling at the –SO₂Cl, with the aryl chloride retained for late-stage diversification via Suzuki or Buchwald-Hartwig coupling .

PROTAC Linker and Heterobifunctional Degrader Synthesis

The compound's two sequentially addressable electrophilic handles (sulfonyl chloride for rapid sulfonamide formation, aryl chloride for Pd-catalyzed cross-coupling) make it a strategically valuable linker precursor for PROTAC (PROteolysis TArgeting Chimera) development . Unlike the unsubstituted parent 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), which contains only a single reactive site, the 5-chloro derivative enables stepwise attachment of the target-protein ligand and E3 ligase ligand without intermediate functional group interconversion, thereby reducing synthetic step count and improving overall yield in bifunctional degrader assembly.

Kinase Inhibitor SAR Exploration: 5-Chloro Substituent as a Pharmacophoric Element

The benzothiophene scaffold is a validated privileged structure in kinase inhibitor design . The 5-chloro substituent is a common pharmacophoric element in these programs (cf. SB-271046, a 5-chloro-benzothiophene-2-sulfonamide 5-HT₆ antagonist with pKᵢ = 8.9) . When a benzothiophene-3-sulfonamide core is required with a chloro substituent at the 5-position for target engagement (e.g., filling a halogen-binding pocket), this compound provides the most direct synthetic entry. The 3-sulfonyl attachment point offers a distinct vector angle compared to the more common 2-sulfonamide orientation, enabling exploration of underexploited chemical space around the kinase hinge-binding region.

Agrochemical Intermediate: Sulfonylurea Herbicide Precursor Synthesis

Benzothiophene sulfonamides have established precedent as herbicidal sulfonylurea precursors, as documented in US Patent 4,391,627 . The 5-chloro-3-sulfonyl chloride regiochemistry provides a specific substitution pattern that, upon conversion to the corresponding sulfonamide and subsequent coupling with heterocyclic isocyanates, yields sulfonylurea candidates with potentially differentiated weed spectrum and crop selectivity profiles. The 3-sulfonyl orientation positions the benzothiophene core differently within the acetolactate synthase (ALS) enzyme binding pocket compared to the more extensively explored 2-sulfonyl regioisomers, offering an opportunity for intellectual property differentiation in agrochemical discovery programs.

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